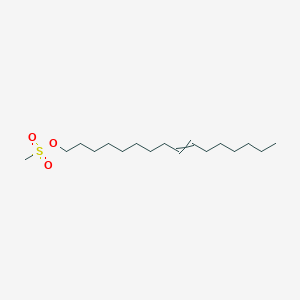

Palmitelaidyl methane sulfonate

Description

The exact mass of the compound (Z)-hexadec-9-enyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

93135-85-4 |

|---|---|

Molecular Formula |

C17H34O3S |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

[(E)-hexadec-9-enyl] methanesulfonate |

InChI |

InChI=1S/C17H34O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h8-9H,3-7,10-17H2,1-2H3/b9-8+ |

InChI Key |

SNUPNOSJSJKCJM-CMDGGOBGSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCOS(=O)(=O)C |

Canonical SMILES |

CCCCCCC=CCCCCCCCCOS(=O)(=O)C |

Pictograms |

Irritant |

Synonyms |

METHANESULFONIC ACID PALMITOLEYL ESTER; CIS-9-HEXADECENYL METHANESULFONATE; PALMITOLEYL METHANE SULFATE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Palmitoylethanolamide (PEA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylethanolamide (B50096) (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family.[1] It is a naturally occurring lipid mediator synthesized on demand from membrane phospholipids (B1166683) in response to cellular injury and stress.[2] PEA plays a crucial pro-homeostatic role by exerting anti-inflammatory, analgesic, and neuroprotective effects.[3][4][5][6] This technical guide provides a comprehensive overview of the core mechanisms of action of PEA, summarizing key signaling pathways, experimental data, and methodologies for its study.

Core Mechanisms of Action

PEA's therapeutic effects are attributed to its ability to modulate multiple molecular targets, both directly and indirectly. The primary mechanisms can be categorized as follows:

-

Direct Receptor-Mediated Mechanisms: The principal molecular target for PEA's anti-inflammatory actions is the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) , a nuclear receptor.[7][8] Activation of PPAR-α by PEA leads to the downstream regulation of gene transcription, resulting in reduced production of pro-inflammatory mediators.[7][[“]] PEA has also been shown to interact with other receptors, including the orphan G protein-coupled receptors GPR55 and GPR119.[4][10]

-

Indirect "Entourage" Effect: PEA can potentiate the effects of other endogenous compounds, most notably the endocannabinoid anandamide (B1667382) (AEA).[3][11][12][13] It achieves this by inhibiting the expression and activity of the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of AEA.[3][11][12][13] By increasing the local concentrations of AEA, PEA indirectly modulates cannabinoid receptors (CB1 and CB2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, contributing to its analgesic and anti-inflammatory properties.[3][4]

-

Modulation of Mast Cell and Glial Cell Activity: A key aspect of PEA's mechanism is its ability to down-regulate the activation and degranulation of mast cells, a mechanism termed Autacoid Local Inflammation Antagonism (ALIA).[3][5] Mast cells, when activated, release a host of pro-inflammatory mediators. By stabilizing mast cells, PEA effectively dampens the inflammatory cascade at its source.[10] Similarly, PEA has been shown to reduce the activation of microglia and astrocytes, which are key players in neuroinflammation.[4][[“]][14]

Signaling Pathways

The diverse biological effects of PEA are mediated through several interconnected signaling pathways. Below are diagrams illustrating the key pathways involved in its mechanism of action.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of PEA has been demonstrated in numerous studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Activity of Palmitoylethanolamide

| Parameter | Value | Cell Line/System | Reference |

| PPAR-α Activation (EC₅₀) | 3.1 ± 0.4 µM | HeLa cells | [7] |

| Inhibition of FAAH Expression (at 5 µM PEA) | ~30-40% downregulation | MCF-7 cells | [11][13] |

| Decrease in IC₅₀ for AEA inhibitory effects (at 5 µM PEA) | 3-6 fold | Human breast cancer cells | [11][12] |

Table 2: Efficacy of Palmitoylethanolamide in Clinical Trials for Chronic Pain

| Study Population | Dosage | Duration | Outcome | Reference |

| 774 patients with diverse chronic pain conditions | 400-1200 mg/day | 2 to 12 weeks | Significant pain reduction compared to placebo | [1] |

| 610 patients with chronic pain | 600 mg twice daily | Not specified | Improvement in pain relief | [3] |

| Patients with diabetic or traumatic neuropathic pain | 1200 mg/day | 10 days | Improved visual analogue scale and neuropathic pain symptom inventory scores | [3] |

| Meta-analysis of 11 studies (774 patients) | 300-1200 mg/day | 8 to 12 weeks | Reduced pain scores, improved quality of life and functional status | [15] |

| Meta-analysis of 10 studies (786 patients) | 300-1200 mg/day | Not specified | Significant pain reduction compared to inactive control | [16][17] |

Table 3: Anti-inflammatory Effects of Palmitoylethanolamide in a COVID-19 Study

| Biomarker | Change in PEA Group vs. Placebo | P-value | Reference |

| Soluble P-selectin (sP-selectin) | Significantly reduced (β = -11.5) | 0.0078 | [18] |

| Interleukin-1β (IL-1β) | Significantly reduced (β = -22.9) | 0.0222 | [18] |

| Interleukin-2 (IL-2) | Significantly reduced (β = -1.73) | 0.0492 | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of PEA.

1. PPAR-α Activation Assay

-

Objective: To determine if PEA directly activates the PPAR-α receptor.

-

Methodology:

-

Cell Culture: HeLa cells are cultured in appropriate media.

-

Transfection: Cells are transiently co-transfected with a PPAR-α expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase reporter gene.

-

Treatment: Transfected cells are treated with varying concentrations of PEA, a known PPAR-α agonist (e.g., GW7647) as a positive control, or a vehicle control.

-

Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the extent of PPAR-α activation. The EC₅₀ value is then determined from the dose-response curve.[7]

-

2. FAAH Expression and Activity Assay

-

Objective: To assess the effect of PEA on the expression and activity of the FAAH enzyme.

-

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., MCF-7 human breast cancer cells) is cultured and treated with PEA for a specified duration.

-

Western Blotting (for FAAH expression):

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with a primary antibody specific for FAAH, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative expression of FAAH.

-

-

FAAH Activity Assay:

-

Cell homogenates are incubated with a radiolabeled substrate of FAAH (e.g., [³H]-anandamide).

-

The reaction is stopped, and the products of hydrolysis are separated from the substrate using chromatography.

-

The radioactivity of the hydrolyzed product is measured to determine the rate of FAAH activity.[11][13]

-

-

3. Carrageenan-Induced Paw Edema Model (In Vivo Anti-inflammatory Assay)

-

Objective: To evaluate the anti-inflammatory effects of PEA in an animal model of acute inflammation.

-

Methodology:

-

Animal Model: Wild-type and PPAR-α knockout mice are used.

-

Treatment: Animals are pre-treated with PEA, a vehicle control, or a PPAR-α agonist.

-

Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and edema.

-

Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated as an index of edema. The percentage of inhibition of edema by the treatment is determined by comparing the treated groups to the vehicle control group. This experiment is also performed in PPAR-α knockout mice to confirm the receptor's involvement.[3][7]

-

Conclusion

Palmitoylethanolamide is a pleiotropic endogenous lipid mediator with a well-documented safety profile and significant therapeutic potential in a variety of conditions characterized by inflammation and pain.[1][4] Its multifaceted mechanism of action, centered on the activation of PPAR-α, the "entourage" effect, and the modulation of mast and glial cell activity, provides a robust rationale for its use in drug development and clinical applications.[5][[“]] Further research into its downstream signaling pathways and the development of optimized formulations will continue to expand its therapeutic utility.[6][14]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. mdpi.com [mdpi.com]

- 3. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Palmitoylethanolamide: A Natural Compound for Health Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]

- 11. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 13. researchgate.net [researchgate.net]

- 14. Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thefunctionalmedicinecenter.com [thefunctionalmedicinecenter.com]

- 16. painphysicianjournal.com [painphysicianjournal.com]

- 17. Efficacy of Palmitoylethanolamide for Pain: A Meta-Analysis. | Semantic Scholar [semanticscholar.org]

- 18. Palmitoylethanolamide Reduces Proinflammatory Markers in Unvaccinated Adults Recently Diagnosed with COVID-19: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of Palmitelaidyl Methane Sulfonate

Disclaimer: There is currently no direct scientific literature detailing the biological activity, mechanism of action, or experimental data for Palmitelaidyl Methane (B114726) Sulfonate. This guide, therefore, provides an in-depth analysis based on the known biological activities of its two primary constituent moieties: Palmitelaidic Acid and Methane Sulfonates . The information presented herein is intended to be a predictive and inferential resource for researchers, scientists, and drug development professionals, highlighting potential areas of investigation.

Introduction to Palmitelaidyl Methane Sulfonate

This compound is an ester compound comprised of palmitelaidic acid, a C16:1 trans-monounsaturated fatty acid, and a methane sulfonate group. Its potential biological activity can be hypothesized by examining its constituent parts. The palmitelaidyl moiety suggests interactions with lipid metabolic pathways and cellular membranes, while the methane sulfonate group is a known leaving group, indicating a potential for the molecule to act as an alkylating agent.

Biological Activity of Palmitelaidic Acid

Palmitelaidic acid, the trans-isomer of palmitoleic acid, is a naturally occurring fatty acid found in dairy products and partially hydrogenated oils.[1] Its biological effects have been investigated in several studies, revealing a range of activities.

In vitro studies using human aortic endothelial cells (HAECs) have shown that palmitelaidic acid can influence inflammatory responses. Specifically, it has been observed to decrease the production of nitric oxide (NO) and the levels of soluble E-selectin.[1]

Epidemiological studies have linked higher serum levels of palmitelaidic acid with some positive metabolic markers, including lower levels of triglycerides, fasting insulin (B600854), and blood pressure.[1] Conversely, it has also been associated with increased levels of LDL cholesterol.[1] Some research also suggests a correlation between dietary intake of trans-palmitoleic acid and a reduced risk of type 2 diabetes.[2]

Studies on Salmonella typhimurium have indicated that palmitelaidic acid can influence the fluidity of cell membranes, which in turn affects cellular processes such as respiration.[3]

Table 1: Summary of Quantitative Data for Palmitelaidic Acid

| Biological Effect | Model System | Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) Production | Human Aortic Endothelial Cells (HAECs) | 20 µM | Decrease in NO production | [1] |

| Soluble E-selectin Levels | Human Aortic Endothelial Cells (HAECs) | 20 µM | Decrease in soluble E-selectin levels | [1] |

| Sendai Virus-Induced Hemolysis | Human Erythrocytes | 49 µM | Inhibition of hemolysis | [1] |

| Cell Viability (Cytotoxicity) | MIN6 and EndoC-βH1 pancreatic β-cells | 5–100 μM | Concentration-dependent decrease in cell viability | [2] |

Biological Activity of Methane Sulfonates

Methane sulfonates, particularly alkyl methane sulfonates, are recognized as alkylating agents.[4] The sulfonate group is an excellent leaving group, allowing the alkyl group to be transferred to nucleophilic sites, including DNA.[4] This reactivity is the basis for their genotoxic and mutagenic potential.[4] The specific reactivity and biological consequences can vary depending on the nature of the alkyl group.[4]

Experimental Protocols for Key Experiments on Palmitelaidic Acid

-

Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured in appropriate endothelial cell growth medium.

-

Treatment: Cells are treated with Palmitelaidic Acid (e.g., 20 µM) for a specified period (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement: NO production in the culture supernatant is quantified using the Griess reagent assay.

-

E-selectin Measurement: Levels of soluble E-selectin in the culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Lines: MIN6 or EndoC-βH1 pancreatic β-cells are seeded in 96-well plates.

-

Treatment: Cells are exposed to varying concentrations of Palmitelaidic Acid (e.g., 5-100 µM).

-

Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels (e.g., using CellTiter-Glo®).

Mandatory Visualizations: Hypothetical Mechanisms

The following diagrams illustrate the potential, yet unproven, biological activities of this compound based on the known functions of its constituent parts.

Caption: Hypothetical interaction of the palmitelaidyl moiety with the cell membrane and a receptor.

Caption: Hypothetical alkylating action of this compound.

Caption: A logical workflow for the initial biological evaluation of this compound.

Conclusion and Future Directions

While this compound is commercially available for research purposes, its biological activities remain uncharacterized in the public domain. Based on the known properties of palmitelaidic acid and methane sulfonates, it is plausible that this compound could exhibit a dual activity profile: interacting with lipid signaling pathways and possessing alkylating capabilities.

Future research should focus on empirically determining the biological effects of this compound. Initial studies could involve in vitro assays to assess its impact on cell viability, inflammatory markers, and metabolic parameters in relevant cell lines. Concurrently, genotoxicity assays are crucial to evaluate its potential as a DNA-alkylating agent. Such studies will be instrumental in elucidating the true biological function of this compound and its potential for therapeutic or other applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Palmitelaidyl Methane Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitelaidyl methane (B114726) sulfonate is the methanesulfonate (B1217627) ester of palmitelaidic acid, the trans-isomer of the omega-7 monounsaturated fatty acid, palmitoleic acid. While direct experimental data on palmitelaidyl methane sulfonate is limited, its structural relationship to palmitelaidic acid suggests potential applications in metabolic research. Palmitelaidic acid is known to influence key biological pathways, including cholesterol metabolism and insulin (B600854) signaling.[1][2][3] The methanesulfonate group may offer increased stability compared to the free fatty acid, making it a potentially useful tool for in vitro and in vivo studies investigating the effects of palmitelaidic acid.

These application notes provide hypothetical protocols based on the known biological activities of palmitelaidic acid, offering a starting point for researchers interested in exploring the effects of its methanesulfonate derivative.

Potential Research Applications

-

Investigation of Cholesterol Metabolism: Studying the effect of a stable palmitelaidic acid analog on pathways of cholesterol synthesis and transport.

-

Modulation of Insulin Secretion and Sensitivity: Assessing the impact on glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells and insulin signaling in target tissues.

-

Elucidation of Lipid-Mediated Signaling Pathways: Using this compound as a stable lipid molecule to probe its interaction with cellular receptors and signaling cascades.

Experimental Protocols

Protocol 1: In Vitro Assessment of Effects on Cholesterol Metabolism in HepG2 Cells

This protocol details a method to evaluate the impact of this compound on the expression of genes involved in cholesterol homeostasis in a human hepatocyte cell line.

Materials:

-

This compound

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

Phosphate Buffered Saline (PBS)

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

Primers for HMGCR, CYP7A1, and NPC1L1 (and a suitable housekeeping gene)

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS until they reach 80% confluency.

-

Preparation of Treatment Media: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, complex the this compound with fatty acid-free BSA in serum-free DMEM to the desired final concentrations. A vehicle control containing BSA and the solvent should also be prepared.

-

Cell Treatment: Starve the HepG2 cells in serum-free DMEM for 12-24 hours. Subsequently, treat the cells with different concentrations of the this compound-BSA complex or the vehicle control for 24 hours.

-

RNA Extraction: After treatment, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.

-

qRT-PCR Analysis: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of key genes involved in cholesterol metabolism, such as HMG-CoA reductase (HMGCR), cholesterol 7 alpha-hydroxylase (CYP7A1), and Niemann-Pick C1-Like 1 (NPC1L1).[1] Normalize the expression data to a stable housekeeping gene.

Data Presentation:

Table 1: Gene Expression Changes in HepG2 Cells

| Treatment Concentration | Fold Change in HMGCR Expression (Mean ± SD) | Fold Change in CYP7A1 Expression (Mean ± SD) | Fold Change in NPC1L1 Expression (Mean ± SD) |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 10 µM | Data | Data | Data |

| 50 µM | Data | Data | Data |

| 100 µM | Data | Data | Data |

Experimental Workflow:

Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells

This protocol is designed to assess whether this compound can potentiate insulin secretion in a rat insulinoma cell line.

Materials:

-

This compound

-

INS-1 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (e.g., 2.8 mM)

-

KRBB with high glucose (e.g., 16.7 mM)

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

Insulin ELISA kit

Procedure:

-

Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Pre-incubation: Seed INS-1 cells in 24-well plates. Prior to the assay, pre-incubate the cells with various concentrations of this compound complexed with BSA in culture medium for 24-48 hours.

-

Starvation: Wash the cells with PBS and then starve them in low-glucose KRBB for 2 hours.

-

Glucose Stimulation: Discard the starvation buffer. Add low-glucose KRBB to one set of wells (basal secretion) and high-glucose KRBB to another set (stimulated secretion). Incubate for 1-2 hours.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

-

Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

Data Presentation:

Table 2: Glucose-Stimulated Insulin Secretion in INS-1 Cells

| Pre-treatment Concentration | Insulin Secretion at Low Glucose (ng/mg protein) (Mean ± SD) | Insulin Secretion at High Glucose (ng/mg protein) (Mean ± SD) |

| Vehicle Control | Data | Data |

| 10 µM | Data | Data |

| 50 µM | Data | Data |

| 100 µM | Data | Data |

Signaling Pathway Hypothesis:

Disclaimer

The experimental protocols and potential applications described herein are based on the known biological activities of the parent compound, palmitelaidic acid. There is a lack of published research on this compound itself. Therefore, these notes are intended to serve as a conceptual framework and starting point for investigation. Researchers should perform their own optimization and validation of these methods. Safety precautions should be taken when handling any chemical reagent, and the potential genotoxicity of alkyl methanesulfonates should be considered.

References

- 1. Cis- and Trans-Palmitoleic Acid Isomers Regulate Cholesterol Metabolism in Different Ways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Palmitelaidyl Methane Sulfonate in DNA Alkylation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitelaidyl methane (B114726) sulfonate is a long-chain alkyl methanesulfonate (B1217627). While specific studies on its direct application in DNA alkylation are not extensively documented in publicly available literature, its chemical structure suggests potential utility as a DNA alkylating agent. The methanesulfonate group is an excellent leaving group, facilitating the transfer of the palmitelaidyl group to nucleophilic sites on DNA bases.[1] This document provides a generalized overview, hypothetical protocols, and potential signaling pathways based on the known mechanisms of other alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[2][3] The long palmitelaidyl chain (C16:1) may confer unique properties, such as altered cell membrane permeability and potential for targeted delivery, which are areas for further investigation.

Alkylating agents are a class of compounds that introduce alkyl groups into macromolecules like DNA, leading to cytotoxicity and cell death.[4][5] They are widely used in cancer chemotherapy.[6][7] The primary mechanism of action involves the alkylation of DNA bases, most commonly at the N7 position of guanine (B1146940) and the N3 position of adenine.[2][8] This can lead to base mispairing, DNA strand breaks, and ultimately, the inhibition of DNA replication and transcription, triggering apoptosis.[6][9]

Physicochemical Properties of Palmitelaidyl Methane Sulfonate

A clear understanding of the compound's properties is crucial for designing experiments.

| Property | Value | Reference |

| CAS Number | 1192259-25-8 | [10] |

| Molecular Formula | C17H34O3S | [10] |

| Molecular Weight | 318.52 g/mol | [10] |

| Structure | 9-Hexadecen-1-ol, 1-methanesulfonate, (9E)- | [10] |

| Purity | >99% (as per typical commercial grade) | [10] |

Proposed Mechanism of DNA Alkylation

The proposed mechanism of action for this compound involves the nucleophilic attack by DNA bases on the carbon atom attached to the methanesulfonate leaving group. This results in the formation of a covalent bond between the palmitelaidyl group and the DNA base.

Caption: Proposed DNA alkylation by this compound.

Experimental Protocols

Note: These protocols are hypothetical and adapted from established methods for other alkyl methanesulfonates. Optimization will be necessary.

Protocol 1: In Vitro DNA Alkylation Assay

Objective: To determine the ability of this compound to alkylate naked DNA in a cell-free system.

Materials:

-

This compound

-

Purified plasmid DNA (e.g., pBR322)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Agarose (B213101) gel electrophoresis system

-

Ethidium (B1194527) bromide or other DNA stain

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In microcentrifuge tubes, set up the following reactions:

-

Control: 1 µg plasmid DNA in TE buffer.

-

Vehicle Control: 1 µg plasmid DNA in TE buffer with DMSO (at the same final concentration as the treatment group).

-

Treatment: 1 µg plasmid DNA in TE buffer with varying concentrations of this compound (e.g., 10, 50, 100, 500 µM).

-

-

Incubate the reactions at 37°C for a specified time (e.g., 1, 4, 24 hours).

-

Stop the reaction by adding loading dye.

-

Analyze the DNA samples by agarose gel electrophoresis (1% agarose gel).

-

Stain the gel with ethidium bromide and visualize under UV light.

Expected Results: DNA alkylation can lead to changes in plasmid conformation (e.g., from supercoiled to relaxed or linear forms) or strand breaks, which will be visible as a shift in the DNA bands on the gel.

Protocol 2: Cell Culture Treatment and Viability Assay

Objective: To assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well plates

-

MTT or WST-1 cell proliferation assay kit

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. Ensure the final DMSO concentration is below 0.5%.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Caption: Workflow for assessing cell viability after treatment.

Potential Signaling Pathways Affected by DNA Alkylation

DNA damage induced by alkylating agents triggers a complex cellular response, primarily involving DNA damage response (DDR) pathways.

Caption: Signaling cascade following DNA alkylation.

Data Presentation

The following tables provide a template for summarizing quantitative data from the proposed experiments.

Table 1: In Vitro DNA Alkylation Efficacy

| Concentration (µM) | Incubation Time (h) | % Supercoiled DNA | % Relaxed DNA | % Linear DNA |

| 0 (Control) | 24 | |||

| 0 (Vehicle) | 24 | |||

| 10 | 24 | |||

| 50 | 24 | |||

| 100 | 24 | |||

| 500 | 24 |

Table 2: Cytotoxicity of this compound on HeLa Cells

| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| 0 (Vehicle) | 100 | 100 | 100 |

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| IC50 (µM) |

Conclusion and Future Directions

This compound holds potential as a novel DNA alkylating agent. The protocols and pathways described herein provide a foundational framework for its investigation. Key areas for future research include:

-

Solubility and Formulation: Due to its long alkyl chain, this compound is likely to have poor aqueous solubility. Developing suitable formulations will be critical for in vivo studies.

-

Mechanism of Cellular Uptake: Investigating how the long lipid tail influences cell membrane transport and intracellular distribution.

-

DNA Adduct Analysis: Identifying the specific DNA adducts formed by this compound using techniques like mass spectrometry.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models.

These application notes are intended to serve as a starting point for researchers interested in exploring the potential of novel long-chain alkylating agents for therapeutic applications. All experiments should be conducted with appropriate safety precautions, as alkylating agents are potentially mutagenic and carcinogenic.[3][5]

References

- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 3. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. List of Alkylating agents - Drugs.com [drugs.com]

- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 6. nursingcenter.com [nursingcenter.com]

- 7. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 8. droracle.ai [droracle.ai]

- 9. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - White Rose Research Online [eprints.whiterose.ac.uk]

- 10. larodan.com [larodan.com]

Palmitelaidyl Methane Sulfonate in Membrane Protein Research: A Prospective Application Note and Protocol

Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the specific application of Palmitelaidyl Methane (B114726) Sulfonate in membrane protein research. The following application notes and protocols are therefore presented as a prospective guide for researchers and drug development professionals interested in exploring its potential as a novel amphipathic agent for the solubilization and stabilization of membrane proteins. The methodologies are adapted from established principles of membrane protein biochemistry.

Application Notes

Integral membrane proteins (MPs) are crucial targets for drug discovery and biomedical research, playing vital roles in cellular signaling, transport, and enzymatic activity.[1] However, their hydrophobic nature presents significant challenges for extraction from the native lipid bilayer and subsequent biochemical and structural analysis.[2][3] The use of detergents to solubilize and stabilize MPs in a soluble, active form is a cornerstone of membrane protein research.[4]

Palmitelaidyl methane sulfonate (C17H34O3S, MW: 318.52) is an amphipathic molecule possessing a 16-carbon unsaturated alkyl chain (hydrophobic tail) and a methane sulfonate headgroup (hydrophilic).[5] This structure is analogous to other long-chain anionic surfactants used in biochemistry. While its specific properties as a detergent, such as its critical micelle concentration (CMC), aggregation number, and gentleness towards protein structure, have not been documented in the context of membrane protein research, its chemical nature suggests it may function as a solubilizing agent.

Theoretically, this compound could offer a unique balance of hydrophobic and hydrophilic properties for the extraction and stabilization of certain membrane proteins. The trans-isomer of the C16:1 acyl chain may impart different packing properties around the transmembrane domain of a protein compared to its cis-isomer (Palmitoleyl methane sulfonate) or saturated alkyl chains.[6] Researchers may consider this compound as a candidate in detergent screening campaigns for particularly challenging membrane proteins where common detergents have failed to yield stable and active protein-detergent complexes.

Potential Advantages and Considerations:

-

Novel Chemical Properties: The combination of a C16:1 trans-alkenyl chain and a sulfonate headgroup may offer unique solubilization characteristics.

-

Anionic Nature: As an anionic surfactant, it may be effective in disrupting membranes, though this can sometimes lead to protein denaturation.[1] Its efficacy and gentleness would need to be empirically determined and compared to other anionic (e.g., SDS, LDAO) and non-ionic (e.g., DDM, LMNG) detergents.

-

Screening is Essential: Due to the lack of existing data, extensive screening of concentrations, pH, and ionic strength would be required to identify optimal conditions for any given membrane protein.

Data Presentation

As no experimental data for this compound in membrane protein research is available, the following table provides a comparative overview of its known physical properties alongside those of commonly used detergents. This serves as a reference for researchers to position this novel compound within the landscape of existing tools.

| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Dodecyl-β-D-maltoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) |

| Molecular Weight | 318.52 g/mol [5] | 288.38 g/mol | 510.62 g/mol | 1031.2 g/mol |

| Detergent Class | Anionic (theoretically) | Anionic | Non-ionic | Non-ionic |

| Alkyl Chain Length | C16:1 (trans) | C12 | C12 | 2x C12 |

| Headgroup | Methane Sulfonate | Sulfate | Maltoside | Maltose Neopentyl Glycol |

| CMC (in water) | To be determined | ~8.2 mM | ~0.17 mM | ~0.01 mM |

| Aggregation No. | To be determined | ~62 | ~140 | Variable |

| Appearance | Not specified | White powder | White powder | White solid |

CMC (Critical Micelle Concentration) and Aggregation Number are critical parameters for detergent performance and must be experimentally determined for this compound.

Experimental Protocols

The following is a generalized protocol for the solubilization of a hypothetical membrane protein from a cellular membrane fraction using this compound as the test detergent. This protocol requires extensive optimization.

Protocol 1: Screening for Optimal Solubilization Concentration of this compound

Objective: To determine the minimal concentration of this compound required to efficiently solubilize a target membrane protein while maintaining its stability.

Materials:

-

Isolated cell membranes containing the target protein (e.g., from recombinant expression in E. coli or mammalian cells).

-

This compound.

-

Lysis/Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.

-

Protease inhibitor cocktail.

-

10% (w/v) stock solution of this compound in the solubilization buffer.

-

Ultracentrifuge and appropriate tubes.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Preparation of Membrane Suspension: Resuspend the isolated membrane pellet in ice-cold Lysis/Solubilization Buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.

-

Detergent Addition: Aliquot the membrane suspension into several microcentrifuge tubes. Add varying final concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v) from the 10% stock solution. A control tube with no detergent should also be prepared.

-

Solubilization: Incubate the samples on a rotating wheel at 4°C for 1-2 hours.

-

Clarification of Lysate: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

-

Analysis:

-

Carefully collect the supernatant (soluble fraction) from each tube.

-

Resuspend the pellet (insoluble fraction) in an equal volume of buffer.

-

Analyze equal volumes of the total membrane suspension (before centrifugation), the soluble fraction, and the insoluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.

-

-

Evaluation: The optimal concentration is the lowest concentration that results in a significant shift of the target protein from the insoluble to the soluble fraction.

Protocol 2: Small-Scale Purification and Stability Assessment

Objective: To perform a small-scale affinity purification of the solubilized membrane protein and assess its initial stability in a this compound-containing buffer.

Materials:

-

Solubilized protein fraction from Protocol 1 at the optimal detergent concentration.

-

Affinity resin suitable for the tagged protein (e.g., Ni-NTA for His-tagged proteins).

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 20 mM imidazole, and a concentration of this compound at its determined optimal solubilization concentration or slightly above its estimated CMC.

-

Elution Buffer: Wash buffer containing 250-500 mM imidazole.

-

Reagents for a functional assay of the target protein (if available).

Procedure:

-

Binding: Add the solubilized protein fraction to the equilibrated affinity resin and incubate with gentle mixing for 1-2 hours at 4°C.

-

Washing: Wash the resin three times with 10 bed volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein with 3-5 bed volumes of Elution Buffer.

-

Analysis:

-

Analyze the purified protein for purity by SDS-PAGE with Coomassie staining.

-

Determine the protein concentration using a compatible assay (e.g., BCA, being mindful of detergent interference).

-

If a functional assay is available, test the activity of the purified protein immediately.

-

Assess the short-term stability by incubating the purified protein at 4°C and room temperature and monitoring for aggregation (e.g., by dynamic light scattering or analytical size-exclusion chromatography) over 24-48 hours.

-

Visualizations

The following diagrams illustrate the general workflows and concepts in which a novel detergent like this compound would be applied.

Caption: A generalized workflow for testing a novel detergent in membrane protein research.

Caption: A hypothetical signaling pathway involving a membrane protein studied after solubilization.

References

- 1. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US2553576A - Production of organic compounds from methane sulfonic acid - Google Patents [patents.google.com]

- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 5. larodan.com [larodan.com]

- 6. larodan.com [larodan.com]

Application Note: HPLC Analysis of Palmitelaidyl Methane Sulfonate

Introduction

Palmitelaidyl methane (B114726) sulfonate is a long-chain alkyl methanesulfonate (B1217627). The analysis of methanesulfonate esters is crucial in drug development and manufacturing due to the potential for some shorter-chain analogues, like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), to be genotoxic impurities.[1][2][3] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Palmitelaidyl methane sulfonate.

Due to the lack of a strong UV-absorbing chromophore in the native molecule, a pre-column derivatization step is employed to enhance detection sensitivity and selectivity.[1][2][3] This method is designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various sample matrices.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄O₃S | [4] |

| Molecular Weight | 318.52 g/mol | [4] |

| CAS Number | 1192259-25-8 | [4] |

| Isomeric Form | (9E)-9-Hexadecen-1-ol, 1-methanesulfonate | [4] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>99% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Sodium Dibenzyldithiocarbamate (derivatization agent)

-

Sodium Hydroxide (analytical grade)

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Waters e2695 with Waters 2998 Photodiode Array Detector or equivalent |

| Column | SunFire C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Column Temperature | 30°C |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 80% B over 1 minute, and equilibrate for 4 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 280 nm (after derivatization) |

Standard Solution Preparation

A stock solution of this compound is prepared by dissolving 10 mg of the reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. A series of working standards are prepared by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization

-

Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

-

Add 5 mL of acetonitrile and sonicate for 10 minutes to dissolve the sample.

-

Add 1 mL of 1 M Sodium Hydroxide solution.

-

Add 1 mL of 10 mg/mL Sodium Dibenzyldithiocarbamate in acetonitrile.

-

Vortex the mixture for 1 minute.

-

Heat the mixture at 60°C for 30 minutes in a water bath.

-

Cool the solution to room temperature.

-

Make up the volume to 10 mL with acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data obtained from the analysis of the derivatized this compound standard.

| Parameter | Result |

| Retention Time (RT) | Approximately 12.5 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98-102% |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound, from sample preparation to data analysis.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described HPLC method with pre-column derivatization provides a sensitive and reliable approach for the quantitative analysis of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for quality control and research applications in the pharmaceutical industry.

References

- 1. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection [mdpi.com]

- 2. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]

- 4. larodan.com [larodan.com]

Application Note: Analysis of Palmitelaidyl Methane Sulfonate by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitelaidyl methane (B114726) sulfonate is the methanesulfonyl ester of palmitelaidyl alcohol (trans-9-hexadecen-1-ol). The analysis of such lipid derivatives is crucial in various research areas, including the study of lipid metabolism, the development of lipid-based drug delivery systems, and the identification of biomarkers. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific platform for the characterization and quantification of these molecules. This application note provides a detailed protocol for the analysis of palmitelaidyl methane sulfonate using LC-MS/MS, including sample preparation, instrumental parameters, and expected fragmentation patterns.

This compound is formed by the derivatization of palmitelaidyl alcohol with methanesulfonyl chloride. This derivatization is often employed to improve the chromatographic and mass spectrometric properties of the parent alcohol. The introduction of the methane sulfonate group can enhance ionization efficiency and provide characteristic fragmentation patterns, facilitating both qualitative and quantitative analysis.

Experimental Protocols

Sample Preparation: Derivatization of Palmitelaidyl Alcohol

This protocol describes the derivatization of palmitelaidyl alcohol to form this compound.

Materials:

-

Palmitelaidyl alcohol standard

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (TEA) or pyridine (B92270) as a base

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Nitrogen gas for evaporation

-

Glass reaction vials

Procedure:

-

Accurately weigh 1 mg of palmitelaidyl alcohol and dissolve it in 1 mL of anhydrous DCM in a glass reaction vial.

-

Add 1.5 equivalents of triethylamine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 1.2 equivalents of methanesulfonyl chloride to the stirred solution.

-

Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.

-

Extract the organic phase with 2 mL of hexane.

-

Wash the organic layer twice with deionized water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 80% B

-

2-15 min: linear gradient to 100% B

-

15-20 min: hold at 100% B

-

20.1-25 min: re-equilibrate at 80% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates: Optimized for the specific instrument.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for characterization.

Data Presentation

Expected Mass Spectral Data

The mass spectral data for this compound is summarized in the table below. The molecular weight of this compound (C17H34O3S) is 318.52 g/mol . In positive ion mode, it is expected to be detected as protonated or other adducts.

| Analyte | Precursor Ion [M+H]+ (m/z) | Major Fragment Ions (m/z) | Putative Fragment Structure |

| This compound | 319.23 | 223.21 | [C16H29]+ (Loss of CH3SO3H) |

| 97.03 | [CH3SO3H2]+ | ||

| 79.01 | [CH3SO2]+ |

Hypothetical Quantitative Data

The following table presents hypothetical quantitative data for the analysis of this compound based on typical performance for similar lipid analyses.

| Parameter | Value |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Linearity Range | 1.5 - 1000 ng/mL |

| Correlation Coefficient (r²) | >0.995 |

| Precision (%RSD) | <10% |

| Accuracy (% Recovery) | 90-110% |

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: Workflow for the analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the derivatization and subsequent LC-MS/MS analysis of this compound. The detailed methodology, expected mass spectral data, and hypothetical quantitative performance metrics offer a solid foundation for researchers and scientists working with this and similar lipid molecules. The provided workflow and data tables can be adapted to specific instrumentation and research questions, enabling robust and reliable characterization and quantification.

Application Note: Characterization of Palmitelaidyl Methane Sulfonate using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitelaidyl methane (B114726) sulfonate is a long-chain unsaturated fatty alcohol derivative with the chemical formula C17H34O3S.[1] Its structure consists of a C16 monounsaturated fatty alcohol chain with a trans double bond at the C9 position, esterified with methane sulfonic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such molecules.[2] This application note provides a detailed protocol and expected data for the characterization of Palmitelaidyl methane sulfonate using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The structural integrity of this compound can be confirmed by analyzing the chemical shifts, multiplicities, and integrations of the signals in its ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts for the key nuclei in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.40 | m | 2H | -CH=CH- (Olefinic protons) |

| ~4.20 | t | 2H | -CH₂-O- |

| ~2.95 | s | 3H | CH₃-SO₃- |

| ~2.00 | m | 4H | -CH₂-CH=CH-CH₂- |

| ~1.65 | p | 2H | -CH₂-CH₂-O- |

| ~1.25 | br s | 18H | -(CH₂)₉- (Bulk methylene (B1212753) protons) |

| ~0.88 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~130.0 | -CH=CH- (Olefinic carbons) |

| ~70.0 | -CH₂-O- |

| ~37.5 | CH₃-SO₃- |

| ~32.0 - 22.0 | -(CH₂)₁₂- (Aliphatic carbons) |

| ~14.0 | -CH₃ |

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[3][4][5][6]

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on the sample's solubility and the desired chemical shift dispersion.[4]

-

Sample Concentration:

-

Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add the deuterated solvent using a clean pipette. c. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[5][6] e. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm). f. Cap the NMR tube securely.

II. NMR Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence (zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Visualizations

The following diagrams illustrate the structure of this compound and the experimental workflow for its characterization.

Caption: Structure of this compound.

Caption: Workflow for NMR characterization.

Interpretation of Results

The predicted NMR data provides a clear fingerprint for the structure of this compound.

-

¹H NMR Spectrum:

-

The olefinic protons (-CH=CH-) are expected to appear as a multiplet around 5.40 ppm, confirming the presence of the double bond.

-

The triplet at approximately 4.20 ppm corresponds to the methylene group adjacent to the sulfonate ester oxygen (-CH₂-O-).

-

A sharp singlet at around 2.95 ppm with an integration of 3H is characteristic of the methyl group of the methane sulfonate moiety (CH₃-SO₃-).

-

The protons on the carbons adjacent to the double bond (-CH₂-CH=) will appear as a multiplet around 2.00 ppm.

-

The large, broad singlet at ~1.25 ppm represents the bulk of the methylene groups in the long aliphatic chain.

-

The terminal methyl group (-CH₂-CH₃) will be observed as a triplet at approximately 0.88 ppm.

-

-

¹³C NMR Spectrum:

-

The two carbons of the double bond (-CH=CH-) are expected in the olefinic region around 130.0 ppm.

-

The carbon attached to the sulfonate ester oxygen (-CH₂-O-) will be found downfield at approximately 70.0 ppm.

-

The methyl carbon of the methane sulfonate group (CH₃-SO₃-) will appear around 37.5 ppm.

-

The remaining aliphatic carbons of the fatty acid chain will give rise to a series of signals in the 14.0 to 32.0 ppm range.

-

By comparing the acquired NMR spectra with these expected chemical shifts and integration values, the identity and purity of this compound can be confidently determined. Any significant deviation from these values or the presence of additional peaks would indicate the presence of impurities or a different isomeric structure.

References

Application Notes & Protocols: Palmitoylethanolamide (PEA) as a Key Analyte in Lipidomics

Introduction

N-palmitoylethanolamine (PEA) is an endogenous fatty acid amide that belongs to the class of N-acylethanolamines (NAEs). It is a bioactive lipid mediator involved in a wide range of physiological processes, including the regulation of pain and inflammation. As a key signaling molecule, the accurate quantification of PEA in biological samples is crucial for understanding its role in health and disease. This document provides detailed application notes and protocols for the analysis of PEA using lipidomics techniques, primarily focusing on liquid chromatography-mass spectrometry (LC-MS).

While the term "Palmitelaidyl methane (B114726) sulfonate" is not found in the scientific literature, it is plausible that this refers to a sulfonated derivative of PEA intended for use as an analytical tool, potentially as an internal standard or for improved detection. This guide will focus on the established methods for PEA analysis and discuss the potential for chemical modifications to enhance its detection.

1. Overview of PEA in Biological Systems

PEA is synthesized from membrane phospholipids (B1166683) and its levels are tightly regulated by the enzymes responsible for its synthesis and degradation. It exerts its biological effects through various molecular targets, including peroxisome proliferator-activated receptor alpha (PPAR-α). Due to its involvement in numerous pathological conditions, PEA is a significant target for lipidomics research in drug development and diagnostics.

2. Principles of PEA Analysis in Lipidomics

The gold standard for the quantification of PEA and other NAEs in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for measuring the typically low endogenous concentrations of these lipids.

A typical lipidomics workflow for PEA analysis involves:

-

Sample homogenization and lipid extraction.

-

Optional sample clean-up using solid-phase extraction (SPE).

-

Chromatographic separation of PEA from other lipids.

-

Detection and quantification by mass spectrometry.

Experimental Protocols

Protocol 1: Extraction of PEA from Biological Tissues

This protocol is a modification of the Folch method for lipid extraction.

Materials:

-

Biological tissue (e.g., brain, liver)

-

Chloroform

-

Methanol

-

Deuterated internal standard (e.g., PEA-d4)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Weigh the frozen tissue sample (typically 50-100 mg).

-

Add a known amount of deuterated internal standard (e.g., PEA-d4) to the sample.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Homogenize the sample on ice until a uniform consistency is achieved.

-

Add 0.4 mL of PBS to induce phase separation.

-

Vortex the mixture thoroughly and centrifuge at 2000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

Note on Potential Contamination: Studies have shown that PEA can be a contaminant in laboratory glassware, leading to artificially high measurements.[1][2][3] It is crucial to pre-rinse all glassware with the extraction solvent and to run blank samples to check for contamination.

Protocol 2: Analysis of PEA by LC-MS/MS

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

PEA: Precursor ion (m/z) 300.3 → Product ion (m/z) 62.1

-

PEA-d4 (Internal Standard): Precursor ion (m/z) 304.3 → Product ion (m/z) 62.1

-

-

Collision Energy: Optimized for the specific instrument, typically around 20-30 eV.

Data Presentation

Quantitative data from lipidomics experiments should be presented in a clear and organized manner. The following table is an example of how to summarize PEA levels in different biological samples.

| Sample ID | Tissue Type | PEA Concentration (pmol/g) | Standard Deviation |

| CTRL-1 | Brain | 15.2 | 1.8 |

| CTRL-2 | Brain | 14.8 | 2.1 |

| TRT-1 | Brain | 25.6 | 3.2 |

| TRT-2 | Brain | 28.1 | 2.9 |

| CTRL-3 | Liver | 8.5 | 1.1 |

| TRT-3 | Liver | 12.3 | 1.5 |

Visualization of Workflows and Pathways

PEA Biosynthesis and Degradation Pathway

Caption: Metabolic pathway of Palmitoylethanolamide (PEA).

Lipidomics Workflow for PEA Quantification

Caption: General workflow for PEA analysis in lipidomics.

The Role of Chemical Probes and Derivatization

While direct analysis of PEA is standard, the concept of a "tool for lipidomics" can extend to chemical probes and derivatization strategies.

Chemical Probes:

In the context of the endocannabinoid system, chemical probes are molecules designed to interact with specific components of signaling pathways.[4][5][6] These are not typically used to enhance analytical detection but rather to study the biological function of enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), which are responsible for PEA degradation.[7][8] Examples include inhibitors and activity-based probes that help to elucidate the role of PEA in various physiological and pathological processes.

Derivatization for Enhanced Analysis:

Derivatization is a chemical modification of an analyte to improve its analytical properties.[9] While not standard for LC-MS analysis of PEA, it is required for GC-MS to increase volatility.[10] In theory, derivatization of PEA could be used to:

-

Increase Ionization Efficiency: Attaching a permanently charged group could enhance the signal in mass spectrometry.

-

Improve Chromatographic Separation: Modifying the polarity of PEA could improve its separation from interfering compounds.

-

Facilitate Novel Detection Strategies: Introducing a fluorescent tag, for example, would allow for detection by fluorescence spectroscopy.

Although a "methane sulfonate" derivative of PEA is not described in the literature for these purposes, sulfonation of amines is a known chemical reaction.[11] The development of such a derivative could potentially serve as a novel internal standard or a tool for specific analytical applications, but this would require further research and validation.

The accurate quantification of Palmitoylethanolamide is a critical aspect of lipidomics research, providing valuable insights into its role in health and disease. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals. While the initially queried "Palmitelaidyl methane sulfonate" appears to be a misnomer, the principles of chemical modification and the use of probes remain relevant for the continued development of advanced analytical tools in the field of lipidomics. Adherence to rigorous analytical practices, including careful sample handling to avoid contamination, is paramount for obtaining reliable and reproducible results.

References

- 1. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Probes for Investigating the Endocannabinoid System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Activity-Based Probe for N-Acylethanolamine Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Subject: In vivo Applications of Palmitelaidyl Methane Sulfonate

To: Researchers, Scientists, and Drug Development Professionals

Introduction

This document addresses the requested Application Notes and Protocols for the in vivo use of Palmitelaidyl methane (B114726) sulfonate. A comprehensive search of scientific literature and public databases was conducted to gather information regarding the biological activity, experimental use, and mechanism of action of this specific compound.

Summary of Findings

Palmitelaidyl methane sulfonate, identified by CAS number 1192259-25-8, is chemically defined as 9-Hexadecen-1-ol, 1-methanesulfonate, (9E)-.[1] It is available as a research-grade lipid.[1] The corresponding (9Z)- isomer is known as Palmitoleyl methane sulfonate.[2]

Despite its availability as a chemical entity, a thorough investigation has revealed a complete absence of published scientific literature detailing any in vivo applications, preclinical studies, or biological effects of this compound. The search for experimental data, including efficacy, toxicology, pharmacokinetics, and mechanism of action, yielded no relevant results for this specific compound.

The available research on related compounds focuses on short-chain alkyl methanesulfonates, such as Methyl Methanesulfonate (B1217627) (MMS) and Ethyl Methanesulfonate (EMS).[3][4][5][6][7][8][9] These are well-documented as potent DNA alkylating agents and are used experimentally as mutagens.[4][5][7][9] However, the biological activities of these small, water-soluble molecules cannot be extrapolated to the long-chain lipid structure of this compound.

Conclusion

Due to the lack of available data in the public domain, it is not possible to provide the requested Application Notes, Experimental Protocols, quantitative data tables, or signaling pathway diagrams for this compound. No studies were found that would form the basis for such a document.

Researchers interested in the in vivo applications of this compound would need to conduct foundational, exploratory studies to determine its biological properties and potential uses.

References

- 1. larodan.com [larodan.com]

- 2. larodan.com [larodan.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 6. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl Methanesulfonate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palmitelaidyl Methane Sulfonate for Targeted Drug Delivery

A thorough review of scientific literature and chemical databases reveals no current application or established protocols for the use of Palmitelaidyl Methane Sulfonate in targeted drug delivery.

Our comprehensive search for "this compound" primarily yielded its chemical identification (CAS 1192259-25-8), indicating it is a methanesulfonate (B1217627) ester of palmitelaidyl alcohol.[1] However, we found no scientific publications, patents, or experimental data detailing its synthesis, formulation, or application as a vehicle for targeted drug delivery.

The search results did provide safety and handling information for related alkyl methanesulfonate compounds, such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS).[2][3] It is crucial to note that these are potent alkylating agents with documented mutagenic and carcinogenic properties, used in cancer research and to induce mutations in genetic studies.[3][4][5] Given the reactivity of the methanesulfonate group, the use of a molecule like this compound in a drug delivery context would require significant investigation to ensure its stability and lack of off-target alkylating activity, which could pose serious safety concerns.

Alternative Approaches for Lipid-Based Targeted Drug Delivery

While this compound itself does not appear to be a tool for targeted drug delivery, the user's interest in a lipid-like molecule for this purpose points toward the well-established and highly researched field of lipid-based and polymer-based nanoparticles. These systems are at the forefront of advanced drug delivery and are designed to improve the therapeutic index of drugs by increasing their concentration at the site of action while minimizing systemic toxicity.[6]

For researchers, scientists, and drug development professionals interested in this area, we provide the following general application notes and protocols for two of the most common and effective nanoparticle platforms: Liposomes and Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles .

Application Note 1: Liposomal Formulations for Targeted Drug Delivery

Introduction: Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs make them excellent candidates for targeted drug delivery. Surface modification with targeting ligands (e.g., antibodies, peptides) can further enhance their accumulation in specific tissues or cells.

Data Presentation: Physicochemical Characterization of Drug-Loaded Liposomes

| Parameter | Method | Typical Specification | Purpose |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80 - 200 nm, PDI < 0.2 | Influences circulation time and tumor penetration (for cancer targeting) |

| Zeta Potential | Laser Doppler Velocimetry | -30 mV to +30 mV | Indicates colloidal stability; can influence interaction with cell membranes |

| Encapsulation Efficiency (%) | Spectrophotometry, HPLC | > 80% | Quantifies the amount of drug successfully loaded into the liposomes |

| Drug Release Profile | Dialysis Method | Sustained release over 24-48h | Determines the rate at which the drug is released from the carrier |

Experimental Protocol: Preparation of Doxorubicin-Loaded Liposomes via Thin-Film Hydration

-

Lipid Film Formation: Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Hydration: Hydrate the lipid film with an aqueous solution of the drug (e.g., Doxorubicin in a buffered solution) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: Subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).

-

Purification: Remove unencapsulated drug by size exclusion chromatography or dialysis.

-

Characterization: Analyze the liposomes for particle size, zeta potential, and encapsulation efficiency as described in the table above.

Workflow for Liposome (B1194612) Preparation and Characterization

Caption: Workflow for liposome synthesis and analysis.

Application Note 2: PLGA Nanoparticles for Controlled Drug Release

Introduction: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for various medical applications. PLGA nanoparticles can encapsulate a wide range of drugs and provide sustained release over extended periods, making them suitable for chronic conditions and long-acting injectable formulations.[7]

Data Presentation: Characteristics of Drug-Loaded PLGA Nanoparticles

| Parameter | Method | Typical Specification | Purpose |

| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.3 | Affects biodistribution and cellular uptake |

| Surface Morphology | Scanning/Transmission Electron Microscopy (SEM/TEM) | Spherical, smooth surface | Visual confirmation of nanoparticle formation and integrity |

| Drug Loading (%) | HPLC, UV-Vis Spectrophotometry | 1 - 10% (w/w) | Represents the weight percentage of the drug in the nanoparticle |

| In Vitro Release | Dialysis or Sample-and-Separate Method | Biphasic: initial burst followed by sustained release | Predicts the in vivo performance and release kinetics |

Experimental Protocol: Preparation of a Model Drug-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

-

Organic Phase Preparation: Dissolve PLGA and the hydrophobic model drug in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188).

-

Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of PLGA nanoparticles.

-

Washing and Collection: Centrifuge the nanoparticle suspension to pellet the particles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.

-

Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant (e.g., trehalose (B1683222) or sucrose).

-

Characterization: Analyze the nanoparticles for size, morphology, drug loading, and in vitro release.

Signaling Pathway: Targeting Inflammatory Pathways with Nanoparticles